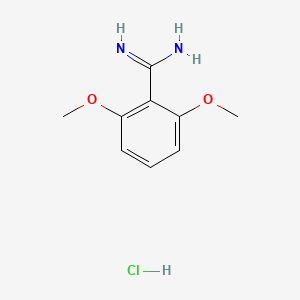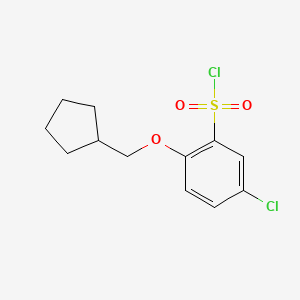
2-Cyclohexyloxypyridine-3-carboxaldehyde
Übersicht
Beschreibung
2-Cyclohexyloxypyridine-3-carboxaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyloxypyridine-3-carboxaldehyde consists of 12 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms . The exact structure visualization was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclohexyloxypyridine-3-carboxaldehyde include a molecular weight of 205.26 and a predicted density of 1.135±0.06 g/cm3 . The predicted boiling point is 334.1±22.0 °C . Other properties such as melting point and flash point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
In proteomics, 2-Cyclohexyloxypyridine-3-carboxaldehyde is utilized as a specialty chemical. Its molecular structure allows for its application in the study of protein expression and function. This compound aids researchers in identifying and quantifying proteins, understanding their modifications, and determining their interaction with other molecules .
Medicinal Chemistry
This compound finds its application in medicinal chemistry where it serves as a building block for synthesizing various pharmaceutical agents. Its reactivity due to the aldehyde group makes it a valuable precursor in the synthesis of complex molecules designed for therapeutic use .
Materials Science
In materials science, 2-Cyclohexyloxypyridine-3-carboxaldehyde can be involved in the synthesis of novel materials with potential applications in nanodevices, rechargeable batteries, and electrochemical transistors. Its structural properties may contribute to the development of materials with high charge carrier mobility and morphological stability .
Environmental Science
The compound’s potential for modification makes it a candidate for environmental applications. It could be used in the synthesis of materials or catalysts that aid in pollution reduction, energy production, or even in the development of nanocomposites for environmental remediation .
Food Science
While direct applications in food science are not explicitly documented, the chemical properties of 2-Cyclohexyloxypyridine-3-carboxaldehyde suggest that it could be used in the synthesis of food additives or flavoring agents. Its role in the development of functional foods or food packaging materials could also be explored .
Pharmaceuticals
2-Cyclohexyloxypyridine-3-carboxaldehyde: is significant in pharmaceutical research, particularly in proteomics. It may be used in the identification of biomarkers for diseases or in the development of diagnostic assays. Its role in drug discovery and development is underscored by its use in the synthesis of complex drug molecules .
Chemistry
In the field of chemistry, this compound is a versatile intermediate. It can be used in organic synthesis reactions, including the formation of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Biology
Although specific applications in biology are not detailed, the compound’s structural features could make it useful in molecular biology studies, particularly in the synthesis of probes or reagents used in genetic engineering or gene expression analysis .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclohexyloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOHBXICNUXKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyloxypyridine-3-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)


![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)






![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)